molecular formula C10H10N2O B8452800 7-Amino-4-vinylisoindolinone

7-Amino-4-vinylisoindolinone

Cat. No. B8452800
M. Wt: 174.20 g/mol
InChI Key: HYKXOWPLVLACPH-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

7-Amino-4-vinylisoindolinone (50.0 mg, 0.287 mmol) was dissolved in DMF (2.5 mL), and the solution was added with 10% Pd—C (10 mg) followed by stirring at room temperature for 1.8 hours under normal pressure and hydrogen atmosphere. The reaction mixture was filtered using Celite and the solvent of the filtrate was evaporated under reduced pressure to obtain 7-amino-4-ethylisoindolinone (52.0 mg, quantitative).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH:12]=[CH2:13])=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2.[H][H]>CN(C=O)C.[Pd]>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:12][CH3:13])=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NC=1C=CC(=C2CNC(C12)=O)C=C
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C2CNC(C12)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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